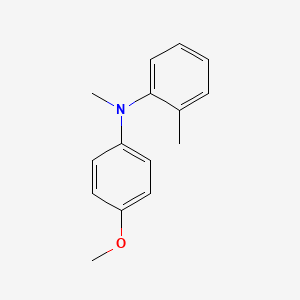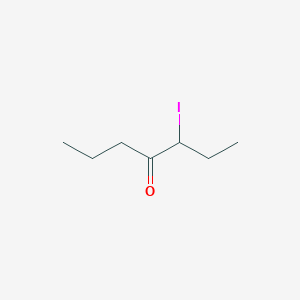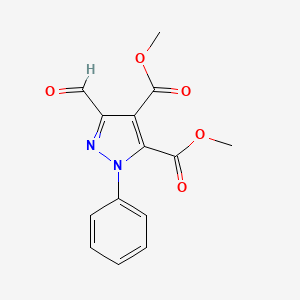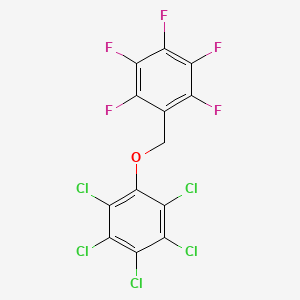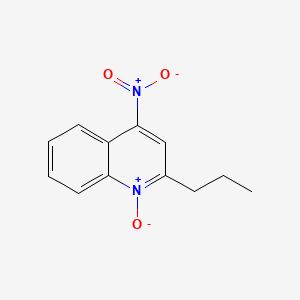
Quinoline, 4-nitro-2-propyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4-nitro-2-propyl-, 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a fusion product of a benzene ring and a pyridine nucleus, known for its stability and aromatic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-nitro-2-propyl-, 1-oxide, often involves multi-step reactions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce various substituents, including nitro and propyl groups.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale adaptations of laboratory methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 4-nitro-2-propyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Quinoline, 4-nitro-2-propyl-, 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline, 4-nitro-2-propyl-, 1-oxide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the quinoline ring can intercalate with DNA, affecting replication and transcription processes. The propyl group may influence the compound’s solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its use in antimalarial drugs.
4-Nitroquinoline 1-oxide: A closely related compound with similar chemical properties.
Isoquinoline: Another heterocyclic aromatic compound with a different ring structure.
Uniqueness
Quinoline, 4-nitro-2-propyl-, 1-oxide is unique due to the combination of its substituents. The nitro and propyl groups, along with the 1-oxide form, confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
86475-96-9 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
4-nitro-1-oxido-2-propylquinolin-1-ium |
InChI |
InChI=1S/C12H12N2O3/c1-2-5-9-8-12(14(16)17)10-6-3-4-7-11(10)13(9)15/h3-4,6-8H,2,5H2,1H3 |
InChI-Schlüssel |
CXVORSVWCLMCBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


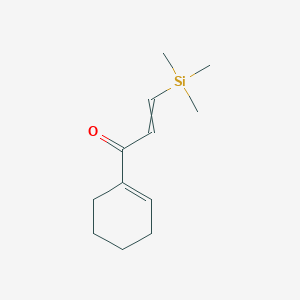
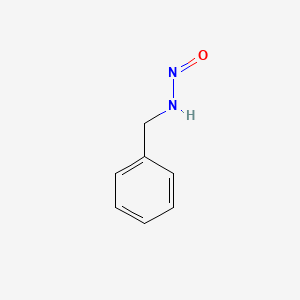

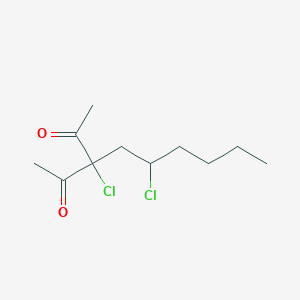
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
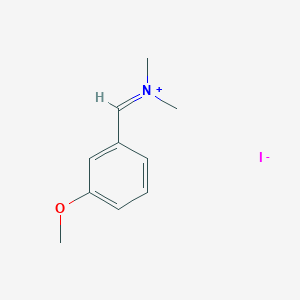
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
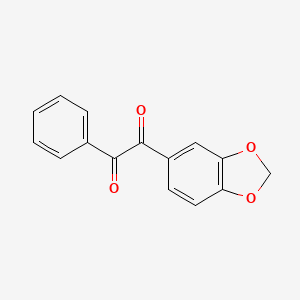
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
